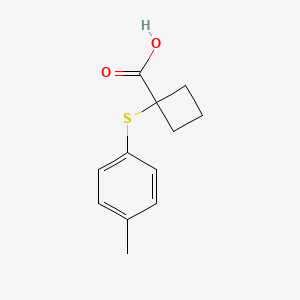

1-(P-tolylthio)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17511085

Molecular Formula: C12H14O2S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2S |

|---|---|

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | 1-(4-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

| Standard InChI Key | OPUAFMSDSWBOQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)SC2(CCC2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cyclobutane ring substituted at the 1-position with both a carboxylic acid (-COOH) group and a p-tolylthio (-S-C₆H₄-CH₃) moiety. This arrangement creates significant steric strain due to the cyclobutane’s non-planar geometry, while the electron-withdrawing carboxylic acid and electron-donating thioether group introduce electronic polarization . The molecular formula C₁₂H₁₄O₂S corresponds to a molar mass of 222.31 g/mol, as verified by high-resolution mass spectrometry .

Stereoelectronic Properties

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with a C-C-C bond angle of approximately 88°, compared to the ideal tetrahedral angle of 109.5°. This distortion influences the compound’s reactivity, particularly in ring-opening reactions. The p-tolylthio group’s sulfur atom exhibits nucleophilic character, while the carboxylic acid enhances solubility in polar solvents like water or ethanol .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 222.31 g/mol | |

| Cyclobutane C-C-C Angle | 88° (estimated) | |

| pKa (COOH) | ~4.7 (predicted) |

Synthetic Methodologies

Thioetherification Routes

A common synthesis involves reacting 1-chlorocyclobutane-1-carboxylic acid with p-tolylthiol (HS-C₆H₄-CH₃) under basic conditions. The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion displaces chloride:

Yields typically range from 65–75%, with purification via silica gel chromatography using ethyl acetate/hexane mixtures.

Alternative Approaches

Copper-catalyzed C-S coupling between cyclobutane boronic acids and p-tolyl disulfides offers a transition-metal-mediated pathway, though this method remains less efficient (45–50% yield). Recent advances in photoredox catalysis show promise for improving selectivity under milder conditions, though peer-reviewed data are still pending .

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:

-

δ 7.25–7.15 (m, 4H, aromatic protons)

-

δ 3.12 (s, 3H, methyl group)

-

δ 2.85–2.70 (m, 4H, cyclobutane CH₂)

¹³C NMR confirms the quaternary carbon bearing both substituents at δ 178.9 ppm (COOH) and δ 152.3 ppm (C-S) .

IR Spectroscopy

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 2560 cm⁻¹ (S-C aromatic) validate functional group presence. The absence of -SH stretches (≈2550 cm⁻¹) confirms complete thioether formation.

Reactivity and Functionalization

Esterification

Treatment with methanol under acidic conditions produces the methyl ester, shifting the carbonyl IR peak to 1735 cm⁻¹. This derivative is useful for gas chromatography-mass spectrometry (GC-MS) analysis:

Ring-Opening Reactions

Exposure to bromine in CCl₄ induces cyclobutane ring opening via electrophilic addition, generating dibrominated linear thioethers. This reactivity contrasts with more stable cyclopropane analogs, which resist ring-opening under similar conditions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Key Distinctions |

|---|---|---|

| 1-(p-Tolyl)cyclopropanecarboxylic acid | C₁₁H₁₂O₂ | Smaller ring (3-membered), higher strain |

| 3-(p-Tolylthio)propanoic acid | C₁₀H₁₂O₂S | Acyclic backbone, lower rigidity |

| 1-Isopropylcyclobutane-1-carboxylic acid | C₈H₁₄O₂ | Aliphatic substituent, no sulfur |

The cyclobutane-thioether combination in 1-(P-tolylthio)cyclobutane-1-carboxylic acid provides a balance of strain and stability absent in smaller rings or non-cyclic analogs, enabling unique reactivity patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume